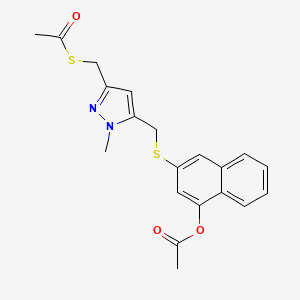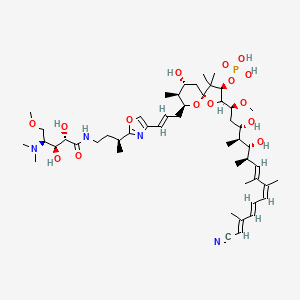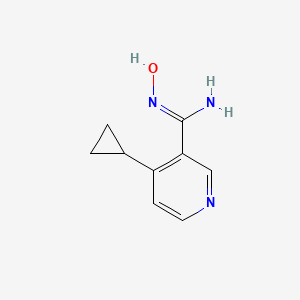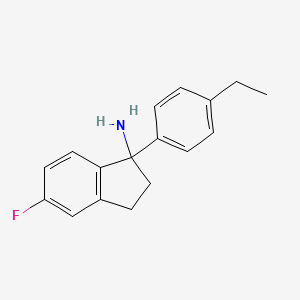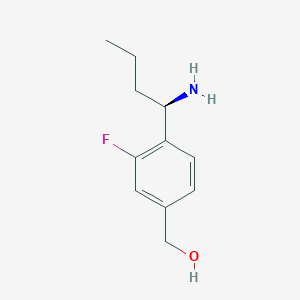
(R)-(4-(1-Aminobutyl)-3-fluorophenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-(4-(1-Aminobutyl)-3-fluorophenyl)methanol is an organic compound with a complex structure that includes an aminobutyl group, a fluorophenyl group, and a methanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-(4-(1-Aminobutyl)-3-fluorophenyl)methanol typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the Fluorophenyl Intermediate: The initial step involves the introduction of a fluorine atom into a phenyl ring. This can be achieved through electrophilic fluorination using reagents such as Selectfluor.
Aminobutyl Group Introduction: The next step involves the introduction of the aminobutyl group. This can be done through a nucleophilic substitution reaction where a butylamine reacts with a suitable leaving group on the fluorophenyl intermediate.
Methanol Group Addition: The final step involves the addition of a methanol group to the fluorophenyl intermediate. This can be achieved through a reduction reaction using reagents such as sodium borohydride.
Industrial Production Methods
Industrial production of ®-(4-(1-Aminobutyl)-3-fluorophenyl)methanol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may involve the use of continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
®-(4-(1-Aminobutyl)-3-fluorophenyl)methanol can undergo various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives. For example, the aminobutyl group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines, thiols
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Amines, alcohols
Substitution: Various substituted phenyl derivatives
Aplicaciones Científicas De Investigación
®-(4-(1-Aminobutyl)-3-fluorophenyl)methanol has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of ®-(4-(1-Aminobutyl)-3-fluorophenyl)methanol involves its interaction with specific molecular targets. The aminobutyl group can interact with biological receptors, while the fluorophenyl group can enhance binding affinity and specificity. The methanol group can participate in hydrogen bonding, further stabilizing the interaction with the target.
Comparación Con Compuestos Similares
Similar Compounds
®-(4-(1-Aminobutyl)-3-chlorophenyl)methanol: Similar structure but with a chlorine atom instead of fluorine.
®-(4-(1-Aminobutyl)-3-bromophenyl)methanol: Similar structure but with a bromine atom instead of fluorine.
®-(4-(1-Aminobutyl)-3-iodophenyl)methanol: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in ®-(4-(1-Aminobutyl)-3-fluorophenyl)methanol imparts unique properties such as increased metabolic stability and enhanced binding affinity to biological targets compared to its chloro, bromo, and iodo analogs.
This detailed article provides a comprehensive overview of ®-(4-(1-Aminobutyl)-3-fluorophenyl)methanol, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C11H16FNO |
|---|---|
Peso molecular |
197.25 g/mol |
Nombre IUPAC |
[4-[(1R)-1-aminobutyl]-3-fluorophenyl]methanol |
InChI |
InChI=1S/C11H16FNO/c1-2-3-11(13)9-5-4-8(7-14)6-10(9)12/h4-6,11,14H,2-3,7,13H2,1H3/t11-/m1/s1 |
Clave InChI |
AOUBWNDDTPDPGC-LLVKDONJSA-N |
SMILES isomérico |
CCC[C@H](C1=C(C=C(C=C1)CO)F)N |
SMILES canónico |
CCCC(C1=C(C=C(C=C1)CO)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


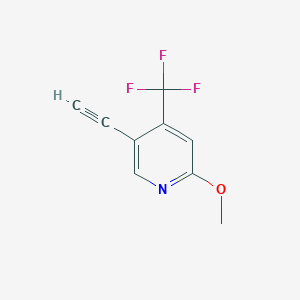

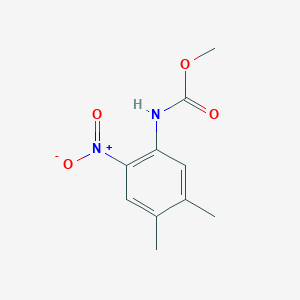

![6-Fluorobenzo[b]thiophen-5-amine](/img/structure/B13120587.png)
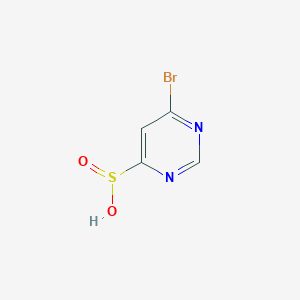
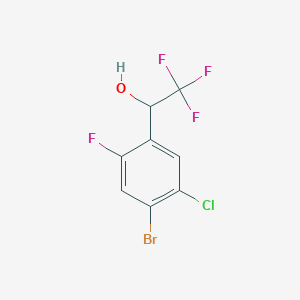
![Benzo[b]thiophene-5-carboximidamide](/img/structure/B13120608.png)
![2-[[(5-Bromo-4-chloro-3-pyridyl)methyl]amino]ethanol](/img/structure/B13120611.png)
